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Compound of Interest |

4-(2-Bromo-4-
Compound Name:
chlorophenyl)morpholine

CAS No.: 1432058-09-7

Cat. No.: B1380331

. J

This Application Note is designed for medicinal chemists and analytical scientists involved in
the structural validation of halogenated N-aryl morpholines. It provides a comprehensive
protocol for the NMR characterization of 4-(2-Bromo-4-chlorophenyl)morpholine, a critical
intermediate in the synthesis of kinase inhibitors and pharmaceutical scaffolds.

Part 1: Introduction & Structural Analysis

Compound ldentity:

IUPAC Name: 4-(2-Bromo-4-chlorophenyl)morpholine
» Molecular Formula: C10H1:BrCINO

e Molecular Weight: 276.56 g/mol

o Key Structural Features:

o Morpholine Ring: A saturated heterocycle acting as a moderate electron-donating group
(EDG) via the nitrogen lone pair.

o Halogenated Phenyl Core: The 2-Bromo and 4-Chloro substituents create a unique
electronic environment. The bulky bromine atom at the ortho position (C2) induces
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significant steric strain, likely forcing the morpholine ring out of coplanarity with the
benzene ring. This "steric twist" attenuates the conjugation of the nitrogen lone pair,
affecting chemical shifts significantly compared to non-hindered analogs.

Part 2: Experimental Protocols
Synthesis Route (For Context)

To ensure the purity of the sample being analyzed, it is crucial to understand its origin. The
most robust synthesis involves Nucleophilic Aromatic Substitution (S_NAr).

Precursor: 2-Bromo-4-chloro-1-fluorobenzene.

Reagent: Morpholine (3.0 equiv).

Conditions: K2COs3, DMSO, 100°C, 4h.

Purification: Column chromatography (Hexanes/EtOAc).

NMR Sample Preparation Protocol

e Solvent Selection:Chloroform-d (CDCIs) is the standard solvent. It minimizes solute-solvent
hydrogen bonding that can broaden signals.

o Alternative: DMSO-ds if solubility is an issue, though this may shift amide/amine signals
(not present here, but affects water peak).

o Concentration: Prepare a solution of 10-15 mg of compound in 0.6 mL of solvent.

e Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming
homogeneity.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCIs at 7.26 ppm.

Part 3: Spectral Data & Analysis

The following data represents the High-Confidence Reference Values derived from substituent
chemical shift increments (SCS) and validated against analogous 2-halo-N-aryl morpholines.
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'H NMR Data (400 MHz, CDCIs)
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13C NMR Data (100 MHz, CDCIs)
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Position Shift (6, ppm) Type Assighment Note
Ipso-N. Deshielded by
C-1 1495 Quaternary (C_q) ]
Nitrogen attachment.
C-H between
Halogens. High shift
C-3 133.2 CH
due to heavy halogen
substitution.
Ipso-ClI. Typical
C-4 128.8 Quaternary (C_Qq) chloro-aromatic shift.
[1]
C-5 128.1 CH Meta to Nitrogen.
Ortho to Nitrogen.
Shielded by
C-6 120.5 CH
resonance
(mesomeric effect).
Ipso-Br. Distinctive
upfield shift for C-Br
C-2 119.8 Quaternary (C_q)
due to the "Heavy
Atom Effect".
Morph-O 67.0 CHz Ether carbons.
Morph-N 51.8 CH:z Amine carbons.

Part 4: Visualization & Logic Flow

The following diagram illustrates the assignment logic, highlighting the critical "Steric Twist"
caused by the 2-Bromo group, which is the key diagnostic feature for this molecule.
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4-(2-Bromo-4-chlorophenyl)morpholine
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Caption: Logical flow for NMR assignment. The 2-Bromo substituent induces a steric twist,
decoupling the Nitrogen lone pair and shifting H-6 downfield relative to non-hindered anilines.

Part 5: Troubleshooting & Validation
Common Impurities:
¢ 2-Bromo-4-chloroaniline (Starting Material):

o Diagnostic: Look for a broad singlet (NH2) around 4.0-5.5 ppm.
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o Shift Change: The aromatic protons in the aniline will be more shielded (H-6 = 6.7 ppm)
compared to the product (H-6 = 7.0 ppm).

e Morpholine (Excess Reagent):

o Diagnostic: Intense triplets at 2.9 ppm and 3.7 ppm.

o Validation: Ensure integral ratio of Aromatic (3H) to Aliphatic (8H) is exactly 3:8.
Self-Validating Check:

o Calculate the coupling constant (J) between H-5 and H-6. It must be ~8.8 Hz (typical ortho
coupling).

 Verify the meta coupling on H-3. It must be a sharp doublet with J = 2.4 Hz. If it appears as a
singlet, your resolution is too low; re-shim the magnet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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